N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Description
N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, identified by its CAS number 868967-39-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented by the molecular formula C18H13FN6OS with a molecular weight of approximately 380.40 g/mol. The compound features a triazole and pyridazine moiety which are known for their diverse biological activities.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans . The presence of the pyridazine and sulfanyl groups in the structure may enhance these activities through synergistic effects.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organism | Activity (MIC in µg/mL) |
---|---|---|
Triazole A | S. aureus | 8 |
Triazole B | E. coli | 16 |
Triazole C | C. albicans | 32 |
2. Anti-inflammatory Properties
The dual inhibition potential of compounds similar to this compound against inflammatory pathways has been documented. For example, studies on related compounds have demonstrated their ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced levels of pro-inflammatory cytokines such as TNFα . This suggests that this compound may have similar anti-inflammatory effects.
Table 2: Inhibitory Effects on Inflammatory Pathways
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Similar Compound 1 | p38 MAPK | 0.5 |
Similar Compound 2 | PDE4 | 0.8 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyridazine rings can significantly influence the compound's potency and selectivity.
Key Observations:
- Fluorine Substitution: The presence of fluorine at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfanyl Group: This moiety is often associated with increased reactivity and potential for forming interactions with enzyme active sites.
Case Studies
A series of studies have evaluated similar compounds for their therapeutic potential:
- Study on Triazole Derivatives: A study reported that triazole derivatives exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics . This highlights the potential of this compound in treating resistant bacterial infections.
- Anti-inflammatory Trials: In vivo studies demonstrated that related compounds effectively reduced inflammation in rodent models of arthritis by inhibiting TNFα release . Such results support the hypothesis that this compound could be developed as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYBUXIPPDRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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